molecular formula C6H9N3O B3088843 (6-Methoxypyrazin-2-YL)methanamine CAS No. 1187221-99-3

(6-Methoxypyrazin-2-YL)methanamine

Cat. No.: B3088843
CAS No.: 1187221-99-3
M. Wt: 139.16
InChI Key: MIHLPTOONCZPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxypyrazin-2-YL)methanamine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 6th position and a methanamine group at the 2nd position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyrazin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyrazine.

    Methoxylation: The 2-chloropyrazine undergoes a methoxylation reaction to introduce the methoxy group at the 6th position, forming 2-chloro-6-methoxypyrazine.

    Amination: The 2-chloro-6-methoxypyrazine is then subjected to an amination reaction using ammonia or an amine source to replace the chlorine atom with an amine group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyrazin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

(6-Methoxypyrazin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6-Methoxypyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (6-Methoxypyridin-2-YL)methanamine: Similar structure but with a pyridine ring instead of pyrazine.

    2-(6-Methoxypyridin-2-YL)ethanamine: Similar structure with an ethylamine group instead of methanamine.

    2-Bromo-6-methoxypyridine: Similar structure with a bromine atom instead of the amine group.

Uniqueness: (6-Methoxypyrazin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHLPTOONCZPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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